molecular formula C18H32N2O6 B12765195 Methacrylic acid, monoester with propanediyl (2,2,4-trimethylhexane-1,6-diyl)dicarbamate CAS No. 42720-23-0

Methacrylic acid, monoester with propanediyl (2,2,4-trimethylhexane-1,6-diyl)dicarbamate

Cat. No.: B12765195
CAS No.: 42720-23-0
M. Wt: 372.5 g/mol
InChI Key: REGCDZLURPSWAS-UHFFFAOYSA-N
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Description

. This compound is a type of ester formed from methacrylic acid and a specific diol. It is commonly used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methacrylic acid, monoester with propanediyl (2,2,4-trimethyl-1,3-pentanediyl) diacrylate is typically synthesized through an esterification reaction. This involves reacting methacrylic acid with the diol propanediyl (2,2,4-trimethyl-1,3-pentanediyl) under acidic conditions. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and water formed during the reaction is removed to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored to ensure complete conversion of the reactants to the desired ester. After the reaction, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Methacrylic acid, monoester with propanediyl (2,2,4-trimethyl-1,3-pentanediyl) diacrylate undergoes various chemical reactions, including:

    Polymerization: This compound can undergo free radical polymerization to form polymers. This reaction is initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile.

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds in the compound can be hydrolyzed to yield methacrylic acid and the corresponding diol.

    Addition Reactions: The double bonds in the methacrylate groups can participate in addition reactions with various reagents, such as hydrogen halides or halogens.

Common Reagents and Conditions

    Polymerization: Initiated by free radical initiators like benzoyl peroxide or azobisisobutyronitrile, typically carried out at elevated temperatures.

    Hydrolysis: Catalyzed by acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide), usually performed at room temperature or slightly elevated temperatures.

    Addition Reactions: Conducted with reagents like hydrogen halides or halogens, often at room temperature.

Major Products Formed

    Polymerization: Produces polymers with methacrylate units.

    Hydrolysis: Yields methacrylic acid and the corresponding diol.

    Addition Reactions: Forms addition products with the respective reagents.

Scientific Research Applications

Methacrylic acid, monoester with propanediyl (2,2,4-trimethyl-1,3-pentanediyl) diacrylate has a wide range of applications in scientific research and industry:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers. These polymers are utilized in coatings, adhesives, and sealants.

    Biology: Employed in the preparation of biomaterials for medical applications, such as dental materials and bone cements.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible and biodegradable polymers.

    Industry: Utilized in the production of high-performance materials, including optical lenses, automotive coatings, and electronic components.

Mechanism of Action

The compound exerts its effects primarily through its ability to undergo polymerization and form cross-linked networks. The methacrylate groups in the compound can react with free radicals to form polymer chains, which can further cross-link to create a three-dimensional network. This cross-linking imparts mechanical strength and chemical resistance to the resulting materials. The molecular targets and pathways involved in these processes are primarily related to the formation and propagation of free radicals during polymerization.

Comparison with Similar Compounds

Methacrylic acid, monoester with propanediyl (2,2,4-trimethyl-1,3-pentanediyl) diacrylate is unique due to its specific structure, which imparts distinct properties to the resulting polymers. Similar compounds include:

    Methacrylic acid, monoester with ethylene glycol: This compound has a simpler structure and forms less cross-linked polymers.

    Methacrylic acid, monoester with butanediol: This compound has a different diol component, resulting in polymers with different mechanical properties.

    Methacrylic acid, monoester with hexanediol: This compound has a longer diol chain, leading to more flexible polymers.

The uniqueness of methacrylic acid, monoester with propanediyl (2,2,4-trimethyl-1,3-pentanediyl) diacrylate lies in its ability to form highly cross-linked and mechanically robust polymers, making it suitable for high-performance applications.

Properties

CAS No.

42720-23-0

Molecular Formula

C18H32N2O6

Molecular Weight

372.5 g/mol

IUPAC Name

[5-(1-carbamoyloxycyclobutyl)-3,5-dimethylhexyl] carbamate;2-methylprop-2-enoic acid

InChI

InChI=1S/C14H26N2O4.C4H6O2/c1-10(5-8-19-11(15)17)9-13(2,3)14(6-4-7-14)20-12(16)18;1-3(2)4(5)6/h10H,4-9H2,1-3H3,(H2,15,17)(H2,16,18);1H2,2H3,(H,5,6)

InChI Key

REGCDZLURPSWAS-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC(=O)N)CC(C)(C)C1(CCC1)OC(=O)N.CC(=C)C(=O)O

Origin of Product

United States

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